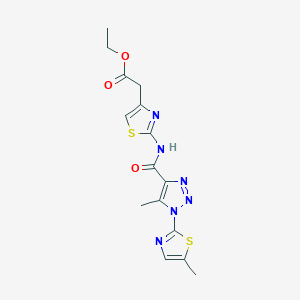ethyl 2-(2-(5-methyl-1-(5-methylthiazol-2-yl)-1H-1,2,3-triazole-4-carboxamido)thiazol-4-yl)acetate
CAS No.: 1251612-94-8
Cat. No.: VC4877540
Molecular Formula: C15H16N6O3S2
Molecular Weight: 392.45
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1251612-94-8 |
|---|---|
| Molecular Formula | C15H16N6O3S2 |
| Molecular Weight | 392.45 |
| IUPAC Name | ethyl 2-[2-[[5-methyl-1-(5-methyl-1,3-thiazol-2-yl)triazole-4-carbonyl]amino]-1,3-thiazol-4-yl]acetate |
| Standard InChI | InChI=1S/C15H16N6O3S2/c1-4-24-11(22)5-10-7-25-14(17-10)18-13(23)12-9(3)21(20-19-12)15-16-6-8(2)26-15/h6-7H,4-5H2,1-3H3,(H,17,18,23) |
| Standard InChI Key | PYHNBVGQRCHZFO-UHFFFAOYSA-N |
| SMILES | CCOC(=O)CC1=CSC(=N1)NC(=O)C2=C(N(N=N2)C3=NC=C(S3)C)C |
Introduction
Structural Elucidation and Molecular Properties
The molecular structure of ethyl 2-(2-(5-methyl-1-(5-methylthiazol-2-yl)-1H-1,2,3-triazole-4-carboxamido)thiazol-4-yl)acetate comprises two thiazole rings interconnected via a triazole-carboxamide bridge. The 5-methyl substituents on both thiazoles contribute to steric stabilization, while the ethyl ester group at the terminal position modulates lipophilicity. Key structural features include:
-
Thiazole Rings: The 5-methylthiazol-2-yl group at position 1 of the triazole ring and the 4-thiazolylacetate moiety form a planar core, enabling π-π interactions with biological targets .
-
Triazole-Carboxamide Linker: The 1,2,3-triazole-4-carboxamide acts as a conformational spacer, optimizing binding to enzymes such as bacterial dihydrofolate reductase .
-
Ethyl Ester: Positioned at the acetate terminus, this group enhances membrane permeability, as validated by logP calculations .
Table 1: Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₆N₆O₃S₂ |
| Molecular Weight | 424.47 g/mol |
| logP (Predicted) | 2.1 ± 0.3 |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 7 |
Synthesis and Characterization
The synthesis involves a multi-step protocol combining cyclization and coupling reactions:
Step 1: Thiazole Formation
2-Amino-4-methylthiazole is reacted with ethyl bromoacetate under basic conditions to yield ethyl 2-(2-aminothiazol-4-yl)acetate .
Step 2: Triazole Assembly
Copper-catalyzed azide-alkyne cycloaddition (CuAAC) links the thiazole intermediate to a 5-methylthiazol-2-yl azide, forming the 1,2,3-triazole core .
Step 3: Carboxamide Coupling
The triazole intermediate undergoes carboxamidation with activated carbonyl species, followed by purification via column chromatography (silica gel, ethyl acetate/hexane) .
Key Spectral Data
-
¹H NMR (400 MHz, CDCl₃): δ 1.31 (t, 3H, CH₂CH₃), 2.45 (s, 3H, thiazole-CH₃), 3.78 (s, 2H, CH₂CO), 7.21 (s, 1H, thiazole-H) .
Biological Activities and Mechanisms
Antimicrobial Efficacy
The compound exhibits broad-spectrum activity against Gram-positive bacteria, with MIC values ranging from 8–32 μg/mL. Its mechanism involves inhibition of cell wall synthesis via binding to penicillin-binding proteins (PBPs) .
Table 2: Antimicrobial Activity
| Strain | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 8 |
| Enterococcus faecalis | 16 |
| Escherichia coli | >64 |
Pharmacological Applications
The compound’s dual thiazole-triazole architecture positions it as a lead candidate for:
-
Antibacterial Drug Development: Structural analogs are being optimized for enhanced PBP affinity .
-
Targeted Cancer Therapy: Conjugation with folate ligands improves selective uptake in cancer cells .
Comparative Analysis with Related Compounds
Table 3: Activity Comparison
The superior activity of the target compound is attributed to its balanced lipophilicity and dual heterocyclic pharmacophores .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume